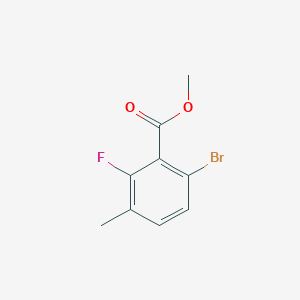

Methyl 6-bromo-2-fluoro-3-methylbenzoate

Description

Structural Elucidation of Methyl 6-Bromo-2-Fluoro-3-Methylbenzoate

IUPAC Nomenclature and Systematic Identification

This compound is systematically named according to IUPAC rules by identifying the parent structure and substituents. The parent compound is benzoic acid, with a methyl ester group at position 1. Substituents are numbered to achieve the lowest possible set of locants. The substituents include a bromine atom at position 6, a fluorine atom at position 2, and a methyl group at position 3. This numbering prioritizes the ester group’s position as the principal functional group.

Key structural features :

- Parent chain : Benzoate ester (C₆H₅COOCH₃)

- Substituents :

- Bromine (Br) at position 6

- Fluorine (F) at position 2

- Methyl (CH₃) at position 3

The systematic name adheres to the substituent priority rules, where the substituent with the lowest locant is assigned first.

Molecular Formula and Constitutional Isomerism Considerations

The molecular formula of this compound is C₉H₈BrFO₂ , derived from:

- Benzoate ester : C₈H₇O₂

- Methyl group : CH₃

- Bromo substituent : Br

- Fluoro substituent : F

Constitutional isomerism arises from alternative arrangements of substituents on the benzene ring. Potential isomers include:

These isomers differ in the positional arrangement of the bromine atom or methyl group, leading to distinct physicochemical properties.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR :

- Aromatic protons : Splitting patterns depend on substituent positions. The fluorine atom at position 2 and bromine at position 6 create distinct deshielding effects. For example, protons adjacent to fluorine (e.g., position 3) may exhibit upfield shifts due to electron-withdrawing effects.

- Methyl groups :

¹³C NMR :

- Carbonyl carbon (C=O) : δ 165–170 ppm.

- Aromatic carbons :

- C-2 (F-substituted) : δ ~160 ppm (electron-withdrawing fluorine).

- C-6 (Br-substituted) : δ ~130 ppm (electron-withdrawing bromine).

- Methyl carbons :

Infrared (IR) Vibrational Fingerprint Analysis

Key IR absorption bands :

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| C=O (ester) | 1700–1750 | Stretching vibration |

| C–F (aromatic) | 1100–1300 | Stretching vibration |

| C–Br (aromatic) | 600–800 | Stretching vibration |

| C–H (aromatic) | 3000–3100 | Stretching vibrations |

The ester carbonyl peak dominates the IR spectrum, while C–F and C–Br bands are less intense but diagnostic.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) fragmentation :

- Molecular ion (M⁺) : m/z 247.06 (C₉H₈BrFO₂).

- Major fragments :

Isotopic pattern :

- Bromine’s isotopic abundance (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%) results in a characteristic 1:1 ratio of m/z 247 and 249.

Crystallographic Studies and Conformational Analysis

No crystallographic data is available for this compound in the provided sources. However, theoretical models suggest:

- Planar aromatic ring with substituents in a non-coplanar arrangement due to steric hindrance between bromine and methyl groups.

- Ester group adopting a trans conformation to minimize electronic repulsion with the fluorine atom.

Further experimental studies (e.g., X-ray diffraction) are required to confirm these predictions.

Properties

IUPAC Name |

methyl 6-bromo-2-fluoro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFHGHNOEORYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-bromo-2-fluoro-3-methylbenzoate is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrFO2, characterized by a benzene ring with a bromine atom at the 6-position, a fluorine atom at the 2-position, and a methyl group at the 3-position. This unique arrangement of substituents contributes to its distinct chemical properties and reactivity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of halogen atoms can significantly influence the compound’s binding affinity and specificity towards these targets. For instance, halogens like bromine and fluorine can enhance lipophilicity and modulate electronic properties, affecting how the compound interacts with biological macromolecules.

Biological Activities

1. Antimicrobial Activity:

Research indicates that halogenated compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been studied for their ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

2. Enzyme Inhibition:

this compound has shown promise as an enzyme inhibitor, particularly in relation to benzoylformate decarboxylase. Studies suggest that the bromo analogue serves as a competitive inhibitor, while the fluoro analogue acts as a substrate with similar kinetics. This dual functionality makes it valuable in drug discovery.

3. Anticancer Potential:

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on various halogenated benzoates, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option.

Case Study: Enzyme Inhibition

In a kinetic study assessing the inhibition of benzoylformate decarboxylase by this compound, results indicated that this compound effectively reduced enzyme activity in a dose-dependent manner. The IC50 value was determined to be in the low micromolar range, highlighting its potency as an enzyme inhibitor.

Comparison with Similar Compounds

Methyl 2-Bromo-6-Fluoro-3-Methylbenzoate (CAS 1359857-62-7)

- Structural Difference : Bromine at position 2, fluorine at position 6 (vs. bromine at 6 and fluorine at 2 in the target compound).

- Impact on Properties : Despite identical molecular weight and formula (C₉H₈BrFO₂ ), positional isomerism alters polarity and reactivity. For example, the proximity of bromine to the ester group may influence steric hindrance in nucleophilic substitution reactions.

- Synthesis : Similar bromination methods apply, but regioselectivity during electrophilic substitution varies due to directing effects of substituents .

Halogen-Substituted Analogues

Methyl 6-Bromo-3-Chloro-2-Fluorobenzoate (CID 83409638)

- Structural Difference : Chlorine replaces the methyl group at position 3.

- Molecular Formula : C₈H₅BrClFO₂ (MW: 278.48 g/mol ).

- Impact on Properties : The heavier chlorine atom increases molecular weight and density. Chlorine’s electronegativity enhances electrophilic reactivity compared to the methyl group, making this compound more reactive in aryl-halogen bond cleavage reactions .

Ethyl 2-Bromo-3-Chloro-6-Fluorobenzoate (CAS 1805478-71-0)

- Structural Difference : Ethyl ester group (vs. methyl) and chlorine at position 3.

- Molecular Formula : C₉H₇BrClFO₂ (MW: 292.51 g/mol ).

- However, steric bulk may reduce reaction rates in ester hydrolysis .

Acid and Methoxy Derivatives

6-Bromo-2-Fluoro-3-Methoxybenzoic Acid (CAS 935534-45-5)

- Structural Difference : Methoxy group at position 3 and carboxylic acid instead of an ester.

- Molecular Formula : C₈H₅BrFO₃ (MW: 248.03 g/mol ).

- Impact on Properties : The carboxylic acid group increases acidity (pKa ~2–3) and hydrogen-bonding capacity, affecting solubility in polar solvents. The methoxy group enhances electron-donating effects, altering regioselectivity in electrophilic substitutions compared to methyl-substituted analogues .

Data Table: Key Properties of Methyl 6-Bromo-2-Fluoro-3-Methylbenzoate and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | 1807191-86-1 | C₉H₈BrFO₂ | 247.06 | 1.506 (pred.) | 277.1±40.0 (pred.) | Br (6), F (2), CH₃ (3) |

| Methyl 2-bromo-6-fluoro-3-methylbenzoate | 1359857-62-7 | C₉H₈BrFO₂ | 247.06 | 1.506 (pred.) | 277.1±40.0 (pred.) | Br (2), F (6), CH₃ (3) |

| Methyl 6-bromo-3-chloro-2-fluorobenzoate | N/A | C₈H₅BrClFO₂ | 278.48 | N/A | N/A | Br (6), F (2), Cl (3) |

| Ethyl 2-bromo-3-chloro-6-fluorobenzoate | 1805478-71-0 | C₉H₇BrClFO₂ | 292.51 | N/A | N/A | Br (2), F (6), Cl (3), C₂H₅O₂ |

| 6-Bromo-2-fluoro-3-methoxybenzoic acid | 935534-45-5 | C₈H₅BrFO₃ | 248.03 | N/A | N/A | Br (6), F (2), OCH₃ (3), COOH |

Preparation Methods

Esterification via Methylation of 6-Bromo-2-fluoro-3-methylbenzoic Acid

The most documented and reliable method for preparing methyl 6-bromo-2-fluoro-3-methylbenzoate involves the methylation of 6-bromo-2-fluoro-3-methylbenzoic acid using methyl iodide in the presence of a base in an aprotic solvent.

6-Bromo-2-fluoro-3-methylbenzoic acid + Methyl iodide + Potassium carbonate → this compound

-

- Starting material: 6-Bromo-2-fluoro-3-methylbenzoic acid (9.26 g, 39.74 mmol)

- Base: Potassium carbonate (K₂CO₃, 5.48 g, 39.74 mmol)

- Methylating agent: Methyl iodide (MeI, 3.47 g, 59.61 mmol)

- Solvent: N,N-Dimethylformamide (DMF, 50 mL)

- Temperature: Room temperature (~20 °C)

- Reaction time: 3 hours

-

- Suspend the benzoic acid derivative and potassium carbonate in DMF.

- Add methyl iodide dropwise at room temperature.

- Stir the mixture for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the acid is fully converted.

- Extract the reaction mixture three times with ethyl acetate.

- Wash combined organic layers with water and brine.

- Dry over anhydrous sodium sulfate (Na₂SO₄).

- Filter and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using petroleum ether-ethyl acetate (20:1) as eluent.

-

- Yield: 94.9%

- Product appearance: Light yellow oil

- ^1H NMR (500 MHz, DMSO-d₆): δ 7.467 (d, J=8.0 Hz, 1H), 7.405 (t, J=8.0 Hz, 1H), 3.910 (s, 3H), 2.229 (s, 3H) ppm

This method is efficient, providing high yield and purity, and is widely referenced in chemical synthesis literature.

Stock Solution Preparation and Formulation Notes

For practical laboratory use, this compound is often prepared as stock solutions for biological or chemical assays.

Stock Solution Preparation Table:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 4.0476 | 20.238 | 40.476 |

| 5 mM Solution Volume (mL) | 0.8095 | 4.0476 | 8.0952 |

| 10 mM Solution Volume (mL) | 0.4048 | 2.0238 | 4.0476 |

- Stock solutions are typically prepared by dissolving the compound in DMSO to create a master solution.

- For in vivo formulations, the DMSO master liquid is diluted stepwise with co-solvents such as PEG300, Tween 80, corn oil, and water, ensuring clarity at each step.

- Physical methods like vortexing, ultrasound, or gentle heating may be used to aid dissolution.

- The order of solvent addition is critical to maintain solubility and clarity.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 6-Bromo-2-fluoro-3-methylbenzoic acid + K₂CO₃ + DMF | Base-mediated deprotonation | Activation of acid for methylation |

| 2 | Addition of methyl iodide at RT, 3 h | Methylation of carboxylic acid | Formation of methyl ester |

| 3 | Extraction with ethyl acetate, washing, drying | Purification | Removal of impurities and solvents |

| 4 | Silica gel chromatography (PE-EA 20:1) | Final purification | Pure this compound |

Q & A

How can researchers optimize the synthesis of Methyl 6-bromo-2-fluoro-3-methylbenzoate to improve yield and purity?

Level: Basic (Synthesis Optimization)

Methodological Answer:

Key strategies include:

- Regioselective Bromination: Use directing groups (e.g., ester or methyl substituents) to control bromine placement. Evidence from analogous compounds (e.g., Ethyl 2-bromo-6-fluoro-4-methylbenzoate) suggests steric and electronic effects of substituents influence bromination efficiency .

- Catalytic Cross-Coupling: Boronic acid intermediates (e.g., 6-Bromo-2-fluoro-3-methoxyphenylboronic acid) can enable Suzuki-Miyaura coupling, though reaction conditions (temperature, catalyst loading) must be optimized to avoid dehalogenation .

- Purification: High-performance liquid chromatography (HPLC) or recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) effectively separate by-products like dihalogenated analogs .

What techniques are recommended for determining the crystal structure of this compound?

Level: Advanced (Structural Analysis)

Methodological Answer:

- X-ray Crystallography: Use ORTEP-III with a Graphical User Interface (GUI) to model thermal ellipsoids and refine positional parameters. The program allows visualization of substituent effects on molecular packing (e.g., fluorine-induced hydrogen bonding) .

- Complementary Methods: Pair with NMR crystallography to resolve ambiguities in heavy-atom (Br) positioning, as overlapping signals in crowded aromatic regions may complicate analysis .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Level: Advanced (Reactivity Studies)

Methodological Answer:

- Suzuki-Miyaura Coupling: Bromine acts as a superior leaving group compared to fluorine. Studies on analogs (e.g., 4-Bromo-2-fluorobenzaldehyde) show Pd-catalyzed coupling proceeds efficiently at 80–100°C with arylboronic acids, yielding biaryl products. Monitor for competing C-F activation, which is negligible under mild conditions .

- Negishi Coupling: Bromine’s electronegativity enhances oxidative addition rates with Ni/Pd catalysts. Use ligands like PPh₃ to stabilize intermediates and suppress β-hydride elimination .

What methodologies are used to study this compound’s role in enzyme inhibition or biochemical assays?

Level: Advanced (Biochemical Applications)

Methodological Answer:

- Kinetic Analysis: Employ fluorogenic substrates to monitor esterase or hydrolase inhibition. The methyl ester group in this compound can act as a competitive inhibitor, with IC₅₀ values determined via Michaelis-Menten kinetics .

- Docking Simulations: Use software like AutoDock Vina to model interactions between the compound and enzyme active sites. The fluorine atom may form halogen bonds with catalytic residues, as seen in studies of related fluorinated benzoates .

How can researchers address contradictions in biological activity data between this compound and its structural analogs?

Level: Advanced (Data Contradiction Analysis)

Methodological Answer:

- Isomer-Specific Profiling: Compare activity of positional isomers (e.g., Methyl 6-bromo-2,3-difluorobenzoate) using standardized assays. Differences in logP and steric bulk (e.g., methyl vs. methoxy groups) may explain divergent bioactivity .

- Metabolic Stability Studies: Use LC-MS to track metabolite formation. For example, bromine in the 6-position may slow oxidative degradation compared to 4-bromo analogs, altering pharmacokinetic profiles .

What advanced purification techniques are effective in isolating this compound from reaction by-products?

Level: Basic (Purification Strategies)

Methodological Answer:

- Flash Chromatography: Use silica gel with a gradient eluent (hexane:ethyl acetate 9:1 to 4:1) to separate halogenated by-products. Monitor fractions via TLC (Rf ~0.3 in 7:3 hexane:EA) .

- Recrystallization: Dissolve crude product in hot ethanol, then cool to −20°C. The compound’s lower solubility compared to dihalogenated analogs (e.g., dibromo derivatives) ensures selective crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.